![molecular formula C15H15Br2NO2S B6630156 2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide](/img/structure/B6630156.png)
2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carboxamide derivatives and is commonly referred to as DBTCA.
Mechanism of Action
The mechanism of action of DBTCA is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest. DBTCA has been found to activate the caspase-dependent apoptotic pathway and downregulate the expression of anti-apoptotic proteins. It also inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest. DBTCA's anti-inflammatory activity is thought to be due to its ability to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
DBTCA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, suppress the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. DBTCA has also been found to have antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
DBTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent anticancer, anti-inflammatory, and antimicrobial activities, making it an attractive compound for therapeutic applications. However, one limitation of DBTCA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DBTCA. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, research could focus on improving the solubility of DBTCA to enhance its bioavailability and therapeutic potential.
Synthesis Methods
The synthesis of DBTCA involves the reaction of 2,5-dibromo-3-thiophenecarboxylic acid with 4-(4-hydroxyphenyl)butan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DBTCA as a white solid with a melting point of 172-174°C.
Scientific Research Applications
DBTCA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DBTCA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. DBTCA has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9(2-3-10-4-6-11(19)7-5-10)18-15(20)12-8-13(16)21-14(12)17/h4-9,19H,2-3H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHPUVCNZNRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(=O)C2=C(SC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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